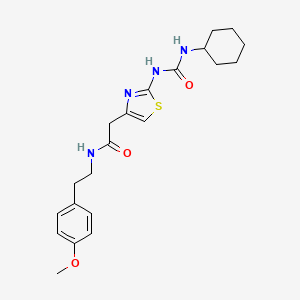

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide

Description

The compound 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide features a thiazole core substituted at the 2-position with a 3-cyclohexylurea group and at the 4-position with an acetamide-linked 4-methoxyphenethyl moiety. Its molecular formula is C₂₃H₃₁N₅O₃S (inferred from analogs in –13). The cyclohexylurea group likely enhances lipophilicity, while the 4-methoxyphenethyl side chain may contribute to aromatic interactions in biological targets. Though direct pharmacological data for this compound are absent in the provided evidence, its structural features align with bioactive thiazole derivatives reported in antimicrobial studies .

Properties

IUPAC Name |

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3S/c1-28-18-9-7-15(8-10-18)11-12-22-19(26)13-17-14-29-21(24-17)25-20(27)23-16-5-3-2-4-6-16/h7-10,14,16H,2-6,11-13H2,1H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLDFRARBAZBHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and kinase inhibition. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : This can be achieved by reacting α-haloketones with thiourea under basic conditions.

- Introduction of the Urea Moiety : The thiazole derivative is then reacted with cyclohexyl isocyanate to form the cyclohexylureido group.

- Formation of the Phenethylacetamide Moiety : Finally, the intermediate is reacted with 4-methoxyphenethylamine to yield the final compound.

Anticancer Properties

The compound has been primarily studied for its anticancer properties, especially against hepatocellular carcinoma (HCC) cells. Research indicates that it may inhibit cell proliferation and induce apoptosis in HCC cell lines through various mechanisms:

- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against HCC cells, suggesting potential for therapeutic use in liver cancer treatment.

- Mechanisms of Action : The compound's action may involve modulation of signaling pathways associated with cell survival and apoptosis, although specific pathways remain to be fully elucidated.

Kinase Inhibition

Research has also explored the compound's potential as a kinase inhibitor, particularly targeting C-RAF and FLT3 kinases:

- Kinase Activity : Preliminary studies indicate that this compound can inhibit these kinases, which are involved in various cellular processes including growth and survival.

- Selectivity : Further investigations are needed to determine the selectivity and potency of this compound against other kinases.

Case Studies

Several studies have reported on the biological effects of similar compounds with variations in their structure, providing insights into structure-activity relationships (SAR):

- Study on Thiazole Derivatives : A study indicated that modifications on the thiazole ring significantly influence anticancer activity, suggesting that substituents can enhance or diminish biological effects .

- Cyclohexylureido Group Influence : The presence of a cyclohexyl group has been linked to increased stability and bioavailability of compounds, enhancing their pharmacological profiles.

Research Findings Summary Table

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Notes:

- Lipophilicity : The cyclohexyl group in the target compound and CAS 921488-43-9 increases membrane permeability, critical for CNS-targeting drugs.

- Electronic Effects : Halogens (Cl in CAS 897620-90-5) and electron-withdrawing groups (CF₃O in CAS 897613-92-2) may enhance binding to enzymatic pockets .

- Solubility : Methoxy (target) and sulfonamide (CAS 922046-49-9) groups improve aqueous solubility, balancing lipophilicity .

Critical Analysis and Gaps

- Data Gaps: No direct cytotoxicity or pharmacokinetic data are available for the target compound.

- Innovation Potential: The combination of cyclohexylurea and 4-methoxyphenethyl groups offers a novel scaffold for kinase or protease inhibitors, warranting further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.